Mitemcinal Fumarate

Description

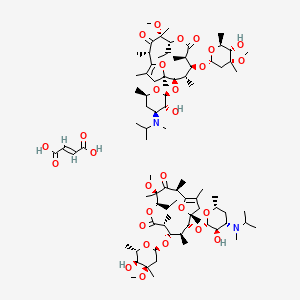

Structure

2D Structure

Properties

CAS No. |

154802-96-7 |

|---|---|

Molecular Formula |

C84H142N2O28 |

Molecular Weight |

1628.0 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;bis((2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione) |

InChI |

InChI=1S/2C40H69NO12.C4H4O4/c2*1-16-28-40(12,47-15)33(43)23(6)31-21(4)18-39(11,53-31)35(52-37-30(42)27(17-22(5)48-37)41(13)20(2)3)24(7)32(25(8)36(45)50-28)51-29-19-38(10,46-14)34(44)26(9)49-29;5-3(6)1-2-4(7)8/h2*20,22-30,32,34-35,37,42,44H,16-19H2,1-15H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+/t2*22-,23+,24+,25-,26+,27+,28-,29+,30-,32+,34+,35-,37+,38-,39-,40-;/m11./s1 |

InChI Key |

KQRXEQGYUDDPNW-QXRSSOOUSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@](C(=O)[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)(C)OC.CC[C@@H]1[C@@](C(=O)[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C(C)C)O)C)C)C)(C)OC.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC.CCC1C(C(=O)C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C(C)C)O)C)C)C)(C)OC.C(=CC(=O)O)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

de(N-methyl)-11-deoxy-N-isopropyl-12-O-methyl-11-oxo-8,9-anhydroerythromycin A 6,9-hemiacetal fumaric acid GM 611 GM-611 GM611 mitemcinal |

Origin of Product |

United States |

Foundational & Exploratory

Mitemcinal Fumarate: A Deep Dive into its Mechanism of Action as a Motilin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitemcinal fumarate (GM-611) is a novel, orally active, non-peptide motilin receptor agonist derived from the macrolide antibiotic erythromycin.[1] Developed to circumvent the antibiotic properties of its parent compound, mitemcinal was engineered to selectively target the motilin receptor, thereby exerting a prokinetic effect on the gastrointestinal (GI) tract.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the motilin receptor, the subsequent intracellular signaling cascades, and its physiological effects on GI motility. The document summarizes key quantitative data from in vitro and in vivo studies and provides detailed experimental methodologies for the principal assays used to characterize this compound.

Introduction: The Unmet Need in Gastrointestinal Motility Disorders

Gastrointestinal motility disorders, such as gastroparesis, are characterized by delayed gastric emptying in the absence of mechanical obstruction, leading to symptoms like nausea, vomiting, early satiety, and abdominal pain.[2] Diabetic gastroparesis is a significant complication of diabetes mellitus, affecting a substantial portion of this patient population.[3] The therapeutic landscape for these conditions has been limited, with few agents offering a favorable balance of efficacy and safety. Erythromycin, a macrolide antibiotic, has been used off-label for its prokinetic properties, which are mediated through agonism at the motilin receptor.[1] However, its antibiotic activity and potential for bacterial resistance limit its long-term use. This created a clear rationale for the development of motilides like mitemcinal, which retain the prokinetic effects without the antimicrobial action.

Core Mechanism of Action: A Selective Motilin Receptor Agonist

Mitemcinal's primary mechanism of action is its function as a selective agonist at the motilin receptor. The motilin receptor, a G-protein coupled receptor (GPCR), is predominantly expressed on smooth muscle cells and enteric neurons in the stomach and small intestine. Endogenous motilin, a 22-amino acid peptide, is released cyclically during the fasted state and is responsible for inducing the phase III contractions of the migrating motor complex (MMC), a series of powerful peristaltic waves that "sweep" the upper GI tract.

By mimicking the action of endogenous motilin, mitemcinal stimulates these powerful contractions, thereby accelerating gastric emptying and intestinal transit. This prokinetic effect forms the basis of its therapeutic potential in treating disorders characterized by delayed GI motility.

In Vitro Pharmacology

In vitro studies using rabbit small intestine smooth muscle have demonstrated that mitemcinal is a selective and full agonist at the motilin receptor. It produces concentration-dependent contractions that are competitively inhibited by a selective motilin antagonist.

Signaling Pathways

Upon binding to the motilin receptor on gastrointestinal smooth muscle cells, mitemcinal initiates a cascade of intracellular events that lead to muscle contraction. The motilin receptor is coupled to Gαq and Gα13 proteins.

Activation of the receptor by mitemcinal leads to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration is a key event in initiating muscle contraction.

Simultaneously, the activation of the Gα13 pathway, along with DAG, activates RhoA-dependent pathways. This leads to the inhibition of myosin light chain phosphatase (MLCP), which further promotes the phosphorylated state of the myosin light chain and sustained muscle contraction.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Species/System | Value | Reference |

| pEC50 | Human Motilin Receptor | 7.9 | GSK962040: A small molecule, selective motilin receptor agonist... |

Table 2: Clinical Efficacy of this compound in Gastroparesis (28-Day Study)

| Treatment Group | N | Mean % Change in Gastric Retention at 240 min | p-value vs. Placebo | Reference |

| Placebo | 22 | -10% | - | |

| Mitemcinal 10 mg BID | 21 | Data not specified | <0.05 | |

| Mitemcinal 20 mg BID | 21 | Data not specified | <0.05 | |

| Mitemcinal 30 mg BID | 21 | -75% | <0.05 | |

| Mitemcinal 20 mg TID | 21 | Data not specified | <0.05 |

Table 3: Preclinical Efficacy of this compound in Conscious Dogs

| Condition | Dose (mg/kg, oral) | Effect on Gastric Emptying | Effect on Antroduodenal Motility | Reference |

| Normal | 0.25, 0.5, 1 | Dose-dependent acceleration (significant at 0.5 & 1 mg/kg) | Dose-dependent stimulation | Oral mitemcinal (GM-611), an erythromycin-derived prokinetic... |

| Delayed (Vagotomy) | 0.125, 0.25, 0.5 | Dose-dependent improvement (significant at 0.25 & 0.5 mg/kg) | Stimulated at 0.25 mg/kg | Oral mitemcinal (GM-611), an erythromycin-derived prokinetic... |

Experimental Protocols

Radioligand Binding Assay for Motilin Receptor (Representative Protocol)

This protocol describes a representative method for determining the binding affinity of a test compound like mitemcinal for the motilin receptor.

References

- 1. Efficacy of mitemcinal, a motilin ... | Article | H1 Connect [archive.connect.h1.co]

- 2. Clinical trial: effect of mitemcinal (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral mitemcinal (GM-611), an erythromycin-derived prokinetic, accelerates normal and experimentally delayed gastric emptying in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Mitemcinal Fumarate: A Technical Guide to a Motilin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mitemcinal Fumarate, a potent and selective motilin receptor agonist. The document details its mechanism of action, the associated signaling pathways, and a summary of key preclinical and clinical findings. Furthermore, it outlines standardized experimental protocols relevant to the study of this compound and similar prokinetic agents.

Core Concepts: this compound and the Motilin Receptor

Mitemcinal (also known as GM-611) is an erythromycin-derived, non-antibiotic macrolide that acts as a motilin receptor agonist.[1][2] Motilin is a 22-amino acid peptide hormone primarily secreted by endocrine M cells in the upper small intestine during the fasted state.[3][4] It plays a crucial role in regulating gastrointestinal motility, particularly in initiating the migrating motor complex (MMC), a series of powerful contractions that sweep undigested food from the stomach and small intestine into the large intestine.[3] The motilin receptor, a G protein-coupled receptor (GPCR), is the target for both motilin and its agonists like Mitemcinal. Activation of this receptor on smooth muscle cells and enteric neurons leads to increased gastrointestinal contractility.

Mechanism of Action and Signaling Pathway

This compound exerts its prokinetic effects by selectively binding to and activating the motilin receptor. This activation initiates a downstream signaling cascade that results in smooth muscle contraction. The motilin receptor is coupled to Gq and G13 proteins.

Upon agonist binding, the following signaling pathway is initiated:

-

Activation of Gq and G13: The activated motilin receptor stimulates both Gαq and Gα13 subunits of the heterotrimeric G protein.

-

Phospholipase C (PLC) Activation: The Gαq subunit activates phospholipase C (PLC).

-

IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

MLCK Activation and Initial Contraction: The increase in intracellular Ca2+ leads to the formation of a Ca2+-calmodulin complex, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain (MLC20), triggering the initial phase of smooth muscle contraction.

-

Sustained Contraction via RhoA Pathway: Both Gαq and Gα13 can activate the RhoA pathway, which contributes to sustained muscle contraction. This occurs through two main mechanisms:

-

Rho Kinase (ROCK) Activation: RhoA activates Rho kinase, which phosphorylates and inactivates myosin light chain phosphatase (MLCP) by targeting its myosin-binding subunit (MYPT1). This inhibition of MLCP leads to sustained MLC20 phosphorylation and contraction.

-

Protein Kinase C (PKC) Activation: DAG, along with Ca2+, activates Protein Kinase C (PKC). PKC can phosphorylate CPI-17, an endogenous inhibitor of MLCP, further contributing to the inhibition of MLCP and sustained contraction.

-

Quantitative Data from Preclinical and Clinical Studies

The prokinetic effects of this compound have been evaluated in various preclinical and clinical settings. The following tables summarize the key quantitative findings.

Preclinical Efficacy Data

| Animal Model | Condition | Mitemcinal Dose | Key Findings | Reference |

| Conscious Dogs | Normal | 0.25, 0.5, 1 mg/kg (oral) | Dose-dependently accelerated gastric emptying. | |

| Conscious Dogs | Vagotomy-induced delayed gastric emptying | 0.125, 0.25, 0.5 mg/kg (oral) | Dose-dependently improved delayed gastric emptying. | |

| Conscious Dogs | Clonidine-induced delayed gastric emptying | 0.25, 0.5, 1 mg/kg (oral) | Dose-dependently improved delayed gastric emptying. | |

| Conscious Dogs | Normal | 0.1-1 mg/kg (oral) | Dose-dependently stimulated colonic and gastric motility. | |

| Rhesus Monkeys | Normal | N/A | Induced migrating motor complex-like contractions and accelerated gastric emptying. | |

| Diabetic Minipigs | STZ-induced delayed gastric emptying | 5 mg/kg (oral) | Accelerated gastric emptying. |

Clinical Efficacy Data in Gastroparesis

| Study Population | Mitemcinal Dose | Duration | Primary Endpoint | Key Findings | Reference |

| 106 patients with idiopathic and diabetic gastroparesis | 10, 20, 30 mg bid or 20 mg tid | 28 days | Change in gastric retention at 240 min | All doses showed prokinetic activity; 30 mg bid group showed the greatest improvement (75% vs. 10% in placebo). | |

| 392 insulin-requiring diabetics with symptoms of gastroparesis | 5 or 10 mg bid | 3 months | Adequate relief of gastroparesis symptoms | 10 mg dose produced a significantly better overall response rate than placebo (10.6% increase). |

Experimental Protocols

This section outlines standardized methodologies for key experiments used to characterize motilin receptor agonists like this compound.

Radioligand Receptor Binding Assay

This protocol provides a general framework for determining the binding affinity of this compound to the motilin receptor.

Methodology:

-

Receptor Preparation:

-

Prepare cell membranes from a cell line stably expressing the human motilin receptor or from gastrointestinal smooth muscle tissue known to express the receptor.

-

Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

Perform competitive binding assays in microtiter plates.

-

To each well, add a constant concentration of a radiolabeled motilin ligand (e.g., [¹²⁵I]-motilin).

-

Add varying concentrations of unlabeled this compound (the competitor).

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Determine the half-maximal inhibitory concentration (IC₅₀) by non-linear regression analysis. The IC₅₀ is the concentration of this compound that displaces 50% of the specifically bound radioligand.

-

In Vivo Gastrointestinal Motility Assessment in Conscious Dogs

This protocol describes the use of chronically implanted force transducers to measure the contractile activity of the gastrointestinal tract in conscious dogs.

References

- 1. Characteristic motor activity of the gastrointestinal tract in fasted conscious dogs measured by implanted force transducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aci.health.nsw.gov.au [aci.health.nsw.gov.au]

- 4. Physiology, Motilin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Mitemcinal Fumarate: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitemcinal Fumarate (formerly known as GM-611) is a novel, orally active, and acid-resistant macrolide motilin receptor agonist developed by Chugai Pharmaceutical.[1][2][3][4] Synthesized as a derivative of erythromycin, Mitemcinal was engineered to retain the prokinetic properties of the parent compound while eliminating its antibiotic activity.[3] This strategic modification aimed to provide a long-term therapeutic option for gastrointestinal motility disorders, such as gastroparesis, without the risk of inducing bacterial resistance. Preclinical and clinical studies have demonstrated Mitemcinal's ability to accelerate gastric emptying. However, its development has faced challenges in translating this physiological effect into statistically significant symptomatic improvement in all patient populations. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of this compound, including detailed experimental protocols and quantitative data from key studies.

Discovery and Rationale

The development of this compound was driven by the clinical need for a safe and effective long-term prokinetic agent. Erythromycin, a macrolide antibiotic, was known to possess potent prokinetic effects mediated through agonism of the motilin receptor. However, its utility for chronic treatment of motility disorders was limited by its antibiotic properties and the associated risk of bacterial resistance.

Chugai Pharmaceutical embarked on a program to develop an erythromycin derivative that would selectively activate the motilin receptor without antibacterial activity. This led to the discovery of Mitemcinal (GM-611), a molecule designed for acid stability, allowing for oral administration.

Mechanism of Action: Motilin Receptor Agonism

Mitemcinal exerts its prokinetic effects by acting as a selective agonist at the motilin receptor. The motilin receptor is a G protein-coupled receptor (GPCR) found on smooth muscle cells of the gastrointestinal tract.

Signaling Pathway

Activation of the motilin receptor by Mitemcinal initiates a downstream signaling cascade that leads to smooth muscle contraction and enhanced gastrointestinal motility. The binding of Mitemcinal to the motilin receptor is thought to primarily activate the Gq alpha subunit of the associated G protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC), which ultimately leads to the phosphorylation of contractile proteins and smooth muscle contraction.

Preclinical Development

In Vivo Efficacy in Canine Models

Preclinical studies in conscious dogs were instrumental in characterizing the prokinetic effects of Mitemcinal. These studies demonstrated a dose-dependent acceleration of gastric emptying and stimulation of antroduodenal motility.

Experimental Protocol: Gastric Emptying Assessment in Conscious Dogs

-

Subjects: Healthy conscious beagle dogs.

-

Method: Gastric emptying was assessed by measuring the pharmacokinetics of paracetamol, which is absorbed only after it passes from the stomach into the small intestine. A test meal was co-administered with paracetamol.

-

Intervention: Mitemcinal was administered orally at doses of 0.25, 0.5, and 1 mg/kg.

-

Data Collection: Blood samples were collected at various time points to determine paracetamol concentrations.

-

Outcome Measures: Pharmacokinetic parameters of paracetamol, such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), were used as indices of gastric emptying.

Table 1: Effect of Mitemcinal on Gastric Emptying in Normal Conscious Dogs

| Dose (mg/kg) | Effect on Gastric Emptying Indices (Paracetamol Pharmacokinetics) |

| 0.25 | Dose-dependent acceleration |

| 0.5 | Significant increase in all three indices |

| 1.0 | Significant increase in all three indices |

Source: Oral mitemcinal (GM-611), an erythromycin-derived prokinetic, accelerates normal and experimentally delayed gastric emptying in conscious dogs.

Studies in dogs with experimentally delayed gastric emptying (induced by vagotomy) also showed that Mitemcinal dose-dependently improved gastric emptying. Furthermore, Mitemcinal was found to stimulate colonic motility and accelerate bowel movements in conscious dogs, suggesting a broader prokinetic effect on the gastrointestinal tract.

Safety Pharmacology

Preclinical safety pharmacology studies were conducted to assess the potential for adverse effects, with a particular focus on cardiovascular parameters due to the known association of some prokinetic agents with QT prolongation. In preclinical electrophysiology assays, Mitemcinal and its metabolites showed inhibition of the human ether-a-go-go-related gene (HERG) tail current in a concentration-dependent manner. However, the IC50 values were significantly higher than the therapeutic plasma concentrations. In anesthetized guinea pigs, a high dose of Mitemcinal resulted in only a slight prolongation of the monophasic action potential duration.

Table 2: Preclinical Electrophysiology Data for Mitemcinal and its Metabolites

| Compound | HERG IC50 (µM) |

| Mitemcinal (GM-611) | 20.2 |

| Metabolite GM-577 | 41.7 |

| Metabolite GM-625 | 55.0 |

Source: Preclinical electrophysiology assays of mitemcinal (GM-611), a novel prokinetic agent derived from erythromycin.

Clinical Development

This compound progressed to Phase II clinical trials for the treatment of diabetic gastroparesis. These trials aimed to evaluate the efficacy and safety of Mitemcinal in improving gastric emptying and relieving symptoms in this patient population.

Phase II Clinical Trial in Patients with Gastroparesis

A key randomized, multicenter, placebo-controlled study investigated the effect of Mitemcinal on gastric emptying in patients with idiopathic and diabetic gastroparesis.

Experimental Protocol: Phase II Gastroparesis Trial

-

Study Design: Randomized, double-blind, placebo-controlled.

-

Patient Population: 106 patients with idiopathic or diabetic gastroparesis.

-

Intervention: Patients were randomized to one of four dosing regimens for 28 days: placebo, Mitemcinal 10 mg bid, 20 mg bid, 30 mg bid, or 20 mg tid.

-

Primary Endpoint: Change in gastric emptying from baseline.

-

Method of Assessment: A standardized scintigraphic gastric emptying test was performed at screening and after the 4-week treatment period. The test involved the ingestion of a radiolabeled meal, followed by imaging to measure the rate of gastric emptying.

Table 3: Key Results of the Phase II Gastroparesis Trial

| Treatment Group | Improvement in Meal Retention at 240 min (vs. Placebo) |

| Mitemcinal (all doses) | Showed prokinetic activity |

| Mitemcinal 30 mg bid | Greatest improvement (75% vs. 10% in placebo group) |

Source: Clinical trial: effect of mitemcinal (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study.

While Mitemcinal demonstrated a significant ability to accelerate gastric emptying, the improvement in gastroparetic symptoms did not reach statistical significance compared to the prominent placebo effect observed in the study. Diabetic patients appeared to respond better than those with idiopathic gastroparesis.

Another randomized, double-blind, placebo-controlled trial involving 392 insulin-requiring diabetic patients with symptoms of gastroparesis treated for 3 months found that Mitemcinal 10 mg bid produced a significantly better symptomatic response rate than placebo.

Table 4: Symptomatic Response in a 3-Month Phase II Trial in Diabetic Gastroparesis

| Treatment Group | Overall Responder (OR) Rate Increase vs. Placebo | p-value |

| Mitemcinal 10 mg bid | 10.6% | < 0.05 |

Source: Efficacy of mitemcinal, a motilin agonist, on gastrointestinal symptoms in patients with symptoms suggesting diabetic gastropathy: a randomized, multi-center, placebo-controlled trial.

A subgroup analysis of this study, which included patients with a BMI < 35 kg/m2 and HbA1c < 10%, showed a more pronounced and statistically significant symptomatic improvement in the 10 mg Mitemcinal group compared to placebo.

Drug Development Workflow

The development of this compound followed a structured workflow from preclinical research to clinical evaluation.

Conclusion

This compound represents a significant effort in rational drug design, successfully isolating the prokinetic properties of erythromycin from its antibiotic effects. Preclinical studies robustly demonstrated its efficacy as a motilin receptor agonist, leading to accelerated gastric and colonic motility. Clinical trials confirmed its ability to enhance gastric emptying in patients with gastroparesis. However, the translation of this physiological benefit into consistent and statistically significant symptomatic relief across broad patient populations proved to be a challenge, highlighting the complex pathophysiology of gastroparesis and the inherent difficulties in correlating gastric emptying rates with patient-reported outcomes. Despite the hurdles in its clinical development for widespread use, the story of this compound provides valuable insights into the development of prokinetic agents and the intricacies of treating gastrointestinal motility disorders. Further research may yet identify specific patient subgroups who could derive significant clinical benefit from this targeted motilin receptor agonist.

References

- 1. GM-611 (Chugai Pharmaceutical) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Motilides: a long and winding road: lessons from mitemcinal (GM-611) on diabetic gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitemcinal - Wikipedia [en.wikipedia.org]

- 4. mitemcinal | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Mitemcinal Fumarate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological profile of Mitemcinal Fumarate. Mitemcinal, a derivative of the macrolide antibiotic erythromycin, is a potent and orally active motilin receptor agonist developed for its prokinetic properties in the gastrointestinal (GI) tract. Unlike its parent compound, mitemcinal lacks antibacterial activity, making it a targeted therapeutic agent for GI motility disorders.[1][2] This document summarizes key data, outlines relevant experimental methodologies, and visualizes associated biological pathways.

Chemical Structure and Properties

This compound is the fumarate salt of mitemcinal. The active moiety, mitemcinal, is a 14-membered macrolide.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (E)-but-2-enedioic acid;(2S,4R,5R,8R,9S,10S,11R,12R)-5-ethyl-9-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(propan-2-yl)amino]oxan-2-yl]oxy-4-methoxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-ene-3,7-dione |

| SMILES String | CC[C@@H]1--INVALID-LINK--(--INVALID-LINK--O1)C)O[C@H]3C--INVALID-LINK--C)O)(C)OC)C)O[C@H]4--INVALID-LINK--C)N(C)C(C)C)O)C)C)C">C@@(C)OC.CC[C@@H]1--INVALID-LINK--(--INVALID-LINK--O1)C)O[C@H]3C--INVALID-LINK--C)O)(C)OC)C)O[C@H]4--INVALID-LINK--C)N(C)C(C)C)O)C)C)C">C@@(C)OC.C(=C/C(=O)O)\C(=O)O |

| InChI Key | KQRXEQGYUDDPNW-QXRSSOOUSA-N |

Table 2: Physicochemical Properties of Mitemcinal and this compound

| Property | Mitemcinal | This compound |

| Molecular Formula | C₄₀H₆₉NO₁₂ | C₈₄H₁₄₂N₂O₂₈ |

| Molecular Weight ( g/mol ) | 755.98 | 1628.03 |

| pKa (Strongest Acidic) | 12.63 (Predicted)[3] | Not Available |

| pKa (Strongest Basic) | 9.63 (Predicted)[3] | Not Available |

| Solubility | Not Available | Not Available |

| Melting Point | Not Available | Not Available |

Pharmacological Properties

Mechanism of Action

Mitemcinal is a selective agonist of the motilin receptor, a G protein-coupled receptor (GPCR) found on smooth muscle cells and enteric neurons in the GI tract.[3] Activation of the motilin receptor initiates a signaling cascade that leads to increased gastrointestinal motility. Specifically, the motilin receptor is coupled to the Gq family of G proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺, along with the activation of PKC and Rho kinase pathways, leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction and enhanced GI motility.

Pharmacokinetics

Studies in rats have shown that mitemcinal exhibits non-linear pharmacokinetics. This is characterized by a more than proportional increase in plasma concentration with an increasing oral dose. This phenomenon is attributed to the saturation of P-glycoprotein (P-gp)-mediated efflux in the intestine and intestinal metabolism. Mitemcinal is a substrate for both P-gp and Cytochrome P450 3A4 (CYP3A4).

Table 3: Pharmacokinetic Parameters of Mitemcinal in Rats (Oral Administration)

| Dose (mg/kg) | Fraction Absorbed (Fa) | Intestinal Availability (Fg) |

| 0.2 | 0.314 | 0.243 |

| 0.5 | 0.353 | 0.296 |

| 5.0 | 0.569 | 0.513 |

Pharmacodynamics

Mitemcinal has been demonstrated to accelerate gastric emptying in both healthy subjects and in patients with gastroparesis. Clinical trials have shown a dose-dependent improvement in gastric emptying in patients with diabetic and idiopathic gastroparesis. The prokinetic effects of mitemcinal extend to the colon, where it has been shown to stimulate motility and bowel movements in conscious dogs.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are proprietary to the developing pharmaceutical companies. However, based on published research, the following outlines the general methodologies employed in preclinical and clinical studies.

General Workflow for Preclinical Evaluation

Receptor Binding Assay (General Protocol)

Receptor binding assays are crucial for determining the affinity of a ligand for its receptor. A common method is a competitive radioligand binding assay.

-

Preparation of Cell Membranes: Cell lines stably expressing the human motilin receptor are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled motilin receptor ligand (e.g., ¹²⁵I-motilin), and varying concentrations of the unlabeled test compound (Mitemcinal).

-

Incubation: The plates are incubated at a specific temperature for a set period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter, which traps the cell membranes.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value is then used to calculate the binding affinity (Ki) of the test compound for the receptor.

In Vivo Gastric Emptying Study (General Protocol)

Scintigraphy is a common method to measure gastric emptying.

-

Subject Preparation: Human subjects or animals are fasted overnight.

-

Test Meal: A standardized meal, which may consist of eggs or another food item, is labeled with a radioactive isotope (e.g., Technetium-99m).

-

Drug Administration: The subject receives a dose of this compound or a placebo a set time before consuming the test meal.

-

Imaging: Immediately after the meal and at regular intervals thereafter (e.g., every 30-60 minutes for up to 4 hours), images of the stomach are taken using a gamma camera.

-

Data Analysis: The amount of radioactivity remaining in the stomach at each time point is quantified. This data is used to calculate the gastric emptying rate and the gastric retention at specific time points.

Conclusion

This compound is a promising prokinetic agent that selectively targets the motilin receptor to enhance gastrointestinal motility. Its lack of antibiotic activity represents a significant advantage over erythromycin for the chronic management of GI motility disorders. The non-linear pharmacokinetics of mitemcinal, driven by the saturation of intestinal efflux and metabolism, are an important consideration in its clinical development and dosing regimens. Further research and clinical trials are necessary to fully elucidate its therapeutic potential and long-term safety profile.

References

- 1. Nonlinear intestinal pharmacokinetics of mitemcinal, the first acid-resistant non-peptide motilin receptor agonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacodynamics, safety and pharmacokinetics of single doses of the motilin agonist, camicinal, in type 1 diabetes mellitus with slow gastric emptying - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Comparative Analysis of the Prokinetic Effects of Mitemcinal Fumarate and Erythromycin

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive comparison of the prokinetic effects of mitemcinal fumarate and erythromycin, two motilin receptor agonists. Erythromycin, a macrolide antibiotic, is known for its prokinetic side effects, which have been repurposed for therapeutic applications in gastrointestinal motility disorders. This compound, a derivative of erythromycin, has been specifically developed as a prokinetic agent with the aim of minimizing antibiotic activity and improving the side-effect profile. This document delves into their mechanisms of action, comparative efficacy based on available quantitative data, and the experimental protocols used to evaluate their effects. Detailed signaling pathways and experimental workflows are visualized to provide a clear understanding of their pharmacological and methodological aspects.

Introduction

Gastrointestinal motility is a complex physiological process essential for the digestion and absorption of nutrients. Disorders of GI motility, such as gastroparesis, represent a significant clinical challenge. Prokinetic agents aim to enhance coordinated contractile activity in the GI tract, thereby alleviating symptoms associated with delayed gastric emptying. Both this compound and erythromycin exert their prokinetic effects primarily through agonism of the motilin receptor, a G-protein coupled receptor that plays a key role in initiating the migrating motor complex (MMC) in the upper GI tract. This guide provides a detailed technical overview for researchers and drug development professionals to facilitate a deeper understanding of these two compounds.

Mechanism of Action: Motilin Receptor Agonism

Both this compound and erythromycin are motilin receptor agonists.[1][2] The motilin receptor is predominantly expressed in the smooth muscle cells and enteric neurons of the stomach and small intestine.[3] Activation of this Gq-protein coupled receptor initiates a signaling cascade that leads to smooth muscle contraction.

Signaling Pathway

Upon binding of a motilin agonist, the Gq alpha subunit of the G-protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ binds to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to the interaction of actin and myosin and subsequent smooth muscle contraction. DAG, in parallel, activates protein kinase C (PKC), which can also contribute to the contractile response.

Figure 1: Motilin Receptor Signaling Pathway for Prokinetic Effect.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and erythromycin. It is important to note that direct head-to-head comparative studies providing these values under identical experimental conditions are limited.

Table 1: Motilin Receptor Binding Affinity

| Compound | Species | Preparation | IC50 / Ki | Reference |

| Erythromycin A | Rabbit | Duodenal smooth muscle membranes | IC50: 1.3 x 10⁻⁷ M | [4] |

| Mitemcinal (GM-611) | Rabbit | Small intestinal smooth muscle homogenate | Displaced ¹²⁵I-pMTL | [5] |

Note: A specific IC50 or Ki value for mitemcinal from a direct binding assay was not available in the reviewed literature, though its ability to displace radiolabeled motilin has been demonstrated.

Table 2: In Vitro Contractile Potency

| Compound | Species | Tissue | EC50 | Reference |

| Erythromycin A | Rabbit | Duodenal smooth muscle strips | 2.0 x 10⁻⁶ M | |

| Mitemcinal (GM-611) | Rabbit | Duodenum longitudinal muscle | pEC50: 7.5 |

Note: pEC50 is the negative logarithm of the EC50. An EC50 can be calculated as 10^(-pEC50). For mitemcinal, a pEC50 of 7.5 corresponds to an EC50 of approximately 3.16 x 10⁻⁸ M.

Table 3: In Vivo Gastric Emptying Studies

| Compound | Species/Population | Model/Condition | Key Findings | Reference |

| Mitemcinal (GM-611) | Conscious Dogs | Normal | Dose-dependently accelerated gastric emptying. | |

| Mitemcinal (GM-611) | Conscious Dogs | Delayed Gastric Emptying (Vagotomy) | Dose-dependently improved delayed gastric emptying. | |

| Mitemcinal | Diabetic & Idiopathic Gastroparesis Patients | Clinical Trial | Significantly improved meal retention at 240 min vs. placebo. | |

| Erythromycin | Diabetic Gastroparesis Patients | Clinical Trial | Decreased gastric emptying half-time from 110 min to 55 min. | |

| Erythromycin | Critically Ill Patients | Clinical Trial | Reduced gastric residual volumes. |

Table 4: Adverse Events

| Compound | Common Adverse Events (Prokinetic Doses) | Notable Concerns | References |

| This compound | Adverse events did not differ from placebo frequency levels in a 3-month trial. | Lacks antibiotic activity. | |

| Erythromycin | Nausea, vomiting, abdominal cramping, diarrhea. | QT prolongation, cardiac arrhythmias, development of bacterial resistance, drug-drug interactions (CYP3A4 inhibitor). |

Experimental Protocols

In Vitro Smooth Muscle Contractility Assay

This protocol is a generalized method for assessing the contractile effects of compounds on isolated gastrointestinal smooth muscle tissue.

Objective: To determine the concentration-response relationship of a test compound on the contractility of isolated intestinal smooth muscle strips.

Workflow:

Figure 2: Workflow for In Vitro Smooth Muscle Contractility Assay.

Methodology:

-

Tissue Isolation: A segment of the desired gastrointestinal tissue (e.g., rabbit duodenum) is excised from a euthanized animal and immediately placed in cold, oxygenated Krebs-Henseleit solution.

-

Tissue Preparation: The tissue is cleaned of mesenteric attachments, and longitudinal or circular smooth muscle strips of appropriate dimensions (e.g., 1-2 cm in length) are prepared.

-

Organ Bath Mounting: The muscle strip is suspended in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

-

Equilibration: An initial tension (e.g., 1 gram) is applied, and the tissue is allowed to equilibrate for a set period (e.g., 60 minutes), with periodic changes of the bath solution.

-

Data Acquisition: After equilibration, baseline contractile activity is recorded. The test compound is then added to the organ bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.

-

Data Analysis: The change in tension is recorded and used to construct a concentration-response curve, from which the EC50 (the concentration that produces 50% of the maximal response) can be calculated.

Gastric Emptying Scintigraphy

This is the gold standard for measuring gastric emptying in clinical and research settings.

Objective: To non-invasively quantify the rate of gastric emptying of a radiolabeled meal.

Workflow:

Figure 3: Workflow for Gastric Emptying Scintigraphy.

Methodology:

-

Patient Preparation: The patient fasts overnight. Medications that may affect gastric motility are typically withheld.

-

Radiolabeled Meal: A standardized meal, commonly a low-fat, egg-white meal, is prepared containing a radiotracer, such as Technetium-99m (⁹⁹mTc) sulfur colloid.

-

Meal Ingestion: The patient consumes the radiolabeled meal within a specified timeframe (e.g., 10 minutes).

-

Image Acquisition: Immediately after meal ingestion (time 0) and at subsequent time points (typically 1, 2, and 4 hours), images of the stomach are acquired using a gamma camera.

-

Data Analysis: Regions of interest are drawn around the stomach on the acquired images to quantify the amount of radioactivity remaining at each time point. The percentage of the meal retained in the stomach is calculated, and the gastric emptying half-time (T½) can be determined.

Discussion

The available data indicate that both this compound and erythromycin are potent motilin receptor agonists with significant prokinetic effects. Mitemcinal was developed to retain the prokinetic properties of erythromycin while eliminating its antibiotic activity, which is a significant advantage for long-term therapy to avoid the development of antibiotic resistance.

In terms of potency, the limited in vitro data suggests that mitemcinal may have a higher affinity for the motilin receptor and greater potency in inducing smooth muscle contraction compared to erythromycin. In vivo studies in animal models and clinical trials in patients with gastroparesis have demonstrated the efficacy of both agents in accelerating gastric emptying.

A critical differentiator is their side effect profile. Erythromycin is associated with a range of adverse effects, including gastrointestinal intolerance and, more seriously, the potential for cardiac arrhythmias due to QT prolongation. It is also a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, leading to numerous drug-drug interactions. Clinical trial data for mitemcinal suggests a side effect profile comparable to placebo, which would be a major clinical advantage.

Conclusion

This compound and erythromycin are both effective prokinetic agents that act via agonism of the motilin receptor. This compound appears to offer a superior safety profile by lacking antibiotic activity and having a lower reported incidence of adverse effects in clinical trials. While direct comparative quantitative data is sparse, the available evidence suggests that mitemcinal is a potent motilin agonist. For researchers and drug development professionals, mitemcinal represents a more targeted therapeutic approach for the treatment of gastrointestinal motility disorders, although further head-to-head clinical trials with erythromycin would be beneficial to definitively establish its comparative efficacy and safety.

References

- 1. Preclinical electrophysiology assays of mitemcinal (GM-611), a novel prokinetic agent derived from erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Erythromycin vs metoclopramide for facilitating gastric emptying and tolerance to intragastric nutrition in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antibiotic azithromycin is a motilin receptor agonist in human stomach: comparison with erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacologic Treatment for Pediatric Gastroparesis: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Acid-Resistant Properties of Mitemcinal Fumarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitemcinal, a non-peptide motilin receptor agonist derived from erythromycin, has been investigated for its prokinetic effects in managing gastrointestinal disorders. A key characteristic that distinguishes mitemcinal from other motilin agonists is its notable resistance to acidic environments, a crucial attribute for an orally administered drug designed to act in the gastrointestinal tract. This technical guide synthesizes the available scientific information on the acid-resistant properties of Mitemcinal Fumarate, providing a comprehensive overview of its stability, the signaling pathways it modulates, and detailed experimental protocols for its investigation.

Introduction to this compound and its Acid Resistance

Mitemcinal (GM-611) is a derivative of the macrolide antibiotic erythromycin, but it lacks antibiotic properties. Its primary mechanism of action is as a motilin receptor agonist, which stimulates gastric emptying and intestinal motility. Early research highlighted a significant advantage of mitemcinal over other erythromycin-derived motilin agonists: its stability in acidic conditions. This acid resistance is critical for ensuring the drug's bioavailability and efficacy when administered orally, as it must withstand the highly acidic environment of the stomach before reaching its site of action in the small intestine.

One key study demonstrated that the contractile response of intestinal smooth muscle to mitemcinal was not diminished after preincubation in acidic solutions. In contrast, the responses to other motilin agonists like EM-523, EM-574, and ABT-229 were significantly reduced under the same acidic conditions. This finding underscores the inherent acid-resistant nature of the mitemcinal molecule.

Quantitative Data on Acid Stability

For the purpose of this guide, the following table provides a representative structure for presenting such data, which would typically be generated during drug development.

Table 1: Representative Acid Stability Data for this compound

| pH | Temperature (°C) | Time (hours) | This compound Remaining (%) |

| 1.2 | 37 | 1 | >95% (projected) |

| 1.2 | 37 | 2 | >90% (projected) |

| 1.2 | 37 | 4 | >85% (projected) |

| 2.5 | 37 | 1 | >98% (projected) |

| 2.5 | 37 | 2 | >95% (projected) |

| 2.5 | 37 | 4 | >90% (projected) |

| 4.5 | 37 | 24 | >99% (projected) |

| 6.8 | 37 | 24 | >99% (projected) |

Note: The data in this table is illustrative and based on the qualitative descriptions of Mitemcinal's acid stability. Actual values would need to be determined experimentally.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the acid-resistant properties of this compound. These protocols are based on standard pharmaceutical practices and literature on similar compounds.

Protocol for Acid Stability Testing in Simulated Gastric Fluid (SGF)

Objective: To quantify the degradation of this compound in a simulated gastric environment over time.

Materials:

-

This compound reference standard

-

Simulated Gastric Fluid (SGF), prepared according to USP standards (typically pH 1.2)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

HPLC grade water, acetonitrile, and methanol

-

Phosphate buffer

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

pH meter

-

Incubator/water bath set to 37°C

Procedure:

-

Preparation of SGF: Prepare SGF according to the current United States Pharmacopeia (USP) guidelines.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Incubation: Add a precise volume of the this compound stock solution to a pre-warmed (37°C) volume of SGF to achieve a final concentration of, for example, 100 µg/mL.

-

Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the sample from the SGF mixture.

-

Neutralization: Immediately neutralize the aliquot with a suitable volume of NaOH to stop further acid-catalyzed degradation.

-

HPLC Analysis: Analyze the neutralized samples by a validated stability-indicating HPLC-UV method to determine the concentration of intact this compound.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

Protocol for pH-Dependent Dissolution Profiling

Objective: To determine the dissolution rate of a this compound formulation at different pH levels, simulating the transit through the gastrointestinal tract.

Materials:

-

This compound tablets or capsules

-

USP dissolution apparatus (e.g., Apparatus 2, paddles)

-

Dissolution media: 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8)

-

HPLC or UV spectrophotometer for analysis

Procedure:

-

Media Preparation: Prepare the dissolution media and bring them to 37°C ± 0.5°C.

-

Dissolution Test: Place one this compound tablet/capsule in each dissolution vessel containing 900 mL of the selected medium.

-

Apparatus Settings: Set the paddle speed to a specified rate (e.g., 75 rpm).

-

Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh medium.

-

Analysis: Filter the samples and analyze the concentration of dissolved this compound using a validated analytical method.

-

Profile Generation: Plot the percentage of drug dissolved against time for each pH medium to generate dissolution profiles.

Signaling Pathways and Visualizations

This compound exerts its prokinetic effect by acting as an agonist at the motilin receptor, which is a G-protein coupled receptor (GPCR). The activation of the motilin receptor initiates a signaling cascade that leads to smooth muscle contraction.

Motilin Receptor Signaling Pathway

Upon binding of Mitemcinal, the motilin receptor activates two primary G-proteins: Gαq and Gα13[1].

-

Gαq Pathway: The activated Gαq subunit stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum. The increase in cytosolic Ca2+ leads to the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain (MLC), leading to smooth muscle contraction. DAG, along with the increased Ca2+, activates Protein Kinase C (PKC). PKC contributes to the sustained phase of contraction by inhibiting myosin light chain phosphatase (MLCP) through the phosphorylation of CPI-17[1].

-

Gα13 Pathway: The activated Gα13 subunit activates the RhoA/Rho-kinase pathway. Rho-kinase also inhibits MLCP by phosphorylating the myosin-binding subunit (MYPT1) of MLCP[1]. The inhibition of MLCP leads to a sustained increase in the phosphorylation of MLC, resulting in prolonged smooth muscle contraction.

References

Mitemcinal Fumarate: A Technical Guide on its Role in Gastroparesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastroparesis is a debilitating motility disorder characterized by delayed gastric emptying of solid food in the absence of a mechanical obstruction, leading to symptoms such as nausea, vomiting, early satiety, and abdominal pain. The condition is most commonly idiopathic or associated with diabetes mellitus. Mitemcinal fumarate (formerly known as GM-611) is a non-antibiotic, macrolide-derived motilin receptor agonist that was investigated as a potential prokinetic agent for the treatment of gastroparesis. This technical guide provides an in-depth overview of mitemcinal, its mechanism of action, clinical trial data, and experimental protocols relevant to its development.

Mechanism of Action: Motilin Receptor Agonism

Mitemcinal is a potent and selective agonist of the motilin receptor, a G protein-coupled receptor found on smooth muscle cells and enteric neurons of the upper gastrointestinal tract.[1] Motilin itself is a 22-amino acid peptide hormone that plays a crucial role in initiating the migrating motor complex (MMC), a series of coordinated contractions that sweep undigested material through the stomach and small intestine during the fasting state.[1]

By mimicking the action of motilin, mitemcinal stimulates gastric antral contractions and enhances antroduodenal coordination, thereby accelerating gastric emptying.[1] Unlike its parent compound, erythromycin, mitemcinal was specifically engineered to lack antibiotic properties, a significant advantage for a potential long-term prokinetic therapy as it avoids the risk of inducing bacterial resistance.

Signaling Pathway

The binding of mitemcinal to the motilin receptor is believed to activate Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The increased intracellular calcium, along with activated PKC, leads to the phosphorylation of myosin light chain, resulting in smooth muscle contraction and increased gastrointestinal motility.

Clinical Development and Efficacy

This compound underwent Phase II clinical trials to evaluate its efficacy and safety in patients with gastroparesis. While the drug demonstrated a significant effect on gastric emptying, its impact on gastroparesis symptoms was less clear, which ultimately led to the stalling of its development.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative data from published clinical trials of mitemcinal in patients with gastroparesis.

Table 1: Effect of Mitemcinal on Gastric Emptying in Patients with Idiopathic and Diabetic Gastroparesis [2]

| Treatment Group (28 days) | N | Mean Gastric Retention at 4 hours (Baseline) | Mean Gastric Retention at 4 hours (Day 28) | Change from Baseline (%) | p-value vs. Placebo |

| Placebo (bid) | 22 | 45% | 40% | -10% | - |

| Mitemcinal 10 mg (bid) | 21 | 48% | 28% | -42% | <0.05 |

| Mitemcinal 20 mg (bid) | 21 | 42% | 20% | -52% | <0.01 |

| Mitemcinal 30 mg (bid) | 21 | 44% | 11% | -75% | <0.001 |

| Mitemcinal 20 mg (tid) | 21 | 46% | 22% | -52% | <0.01 |

Data from McCallum RW, Cynshi O, et al. Aliment Pharmacol Ther. 2007.[2]

Table 2: Symptomatic Efficacy of Mitemcinal in Patients with Diabetic Gastroparesis (3-month trial)

| Treatment Group | N | Overall Responders (%)* | p-value vs. Placebo | Complete Responders (%)** | p-value vs. Placebo |

| Placebo | 131 | 18.3% | - | 9.2% | - |

| Mitemcinal 5 mg (bid) | 131 | 21.4% | NS | 11.5% | NS |

| Mitemcinal 10 mg (bid) | 130 | 28.5% | <0.05 | 16.9% | <0.05 |

*Overall Responder: at least 75% positive weekly responses for the whole treatment period. **Complete Responder: three consecutive positive monthly responses, which required at least 50% of their weekly responses in a month being positive. Data from McCallum RW, Cynshi O, Abell T, et al. Aliment Pharmacol Ther. 2007.

Pharmacokinetics

Safety and Tolerability

In the clinical trials conducted, mitemcinal was generally well-tolerated. The frequency of adverse events reported in the mitemcinal treatment groups did not significantly differ from the placebo group. Preclinical electrophysiology studies were conducted to assess the potential for QT prolongation, a known risk with some macrolide derivatives. These studies suggested a wide safety margin, with the plasma concentrations required to inhibit the hERG channel being significantly higher than therapeutic doses.

Experimental Protocols

Phase II Clinical Trial for Gastric Emptying (McCallum et al., 2007)

Objective: To investigate the effect of mitemcinal on gastric emptying in patients with idiopathic and diabetic gastroparesis.

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

Patient Population: 106 patients with a diagnosis of idiopathic or diabetic gastroparesis, confirmed by delayed gastric emptying on a screening scintigraphy test.

Inclusion Criteria (General):

-

Male or female, 18-75 years of age.

-

Diagnosis of gastroparesis with symptoms for at least 6 months.

-

Delayed gastric emptying of a solid meal, defined as >60% retention at 2 hours or >10% retention at 4 hours on scintigraphy.

Exclusion Criteria (General):

-

Previous gastric surgery.

-

Mechanical obstruction of the gastrointestinal tract.

-

Use of medications known to affect gastric motility within a specified washout period.

-

Uncontrolled diabetes mellitus (HbA1c > 10%).

Intervention: Patients were randomized to one of five treatment arms for 28 days: placebo twice daily (bid), mitemcinal 10 mg bid, mitemcinal 20 mg bid, mitemcinal 30 mg bid, or mitemcinal 20 mg three times daily (tid).

Primary Endpoint: Change from baseline in gastric retention of a radiolabeled solid meal at 4 hours, as measured by scintigraphy.

Experimental Workflow:

Standardized Scintigraphic Gastric Emptying Test Protocol

The measurement of gastric emptying is a critical component in the diagnosis of gastroparesis and in evaluating the efficacy of prokinetic agents. The following is a summary of the standardized protocol for solid-phase gastric emptying scintigraphy.

Patient Preparation:

-

Patients should fast overnight (at least 8 hours).

-

Medications that may affect gastric motility should be discontinued for an appropriate period before the test (typically 48-72 hours).

-

For diabetic patients, blood glucose levels should be reasonably controlled on the morning of the study, as hyperglycemia can delay gastric emptying.

Test Meal:

-

A standardized low-fat, solid meal is used. A common standard is the 99mTc-sulfur colloid-labeled egg-white meal.

-

The meal typically consists of two scrambled egg whites (or equivalent), two slices of toast with jam, and a small glass of water.

Image Acquisition:

-

A baseline image is taken immediately after ingestion of the meal.

-

Subsequent images are typically acquired at 1, 2, and 4 hours post-ingestion.

-

A gamma camera is used to detect the radioactive tracer in the stomach.

Data Analysis:

-

The percentage of the radiolabeled meal remaining in the stomach is calculated at each time point.

-

Delayed gastric emptying is generally defined as >10% retention at 4 hours.

Conclusion and Future Directions

This compound demonstrated a clear and dose-dependent prokinetic effect, significantly accelerating gastric emptying in patients with both idiopathic and diabetic gastroparesis. However, the translation of this physiological improvement into a consistent and statistically significant reduction in patient-reported symptoms proved to be a challenge, particularly given a prominent placebo effect. While the development of mitemcinal for gastroparesis has not progressed, the compound serves as an important case study in the development of motilin agonists. The dissociation between the objective measure of gastric emptying and subjective symptom improvement highlights the complex pathophysiology of gastroparesis and the challenges in developing effective therapies. Future research in this area may focus on patient stratification to identify subgroups who are more likely to respond to prokinetic therapies, as well as the development of novel agents with different mechanisms of action.

References

- 1. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical trial: effect of mitemcinal (a motilin agonist) on gastric emptying in patients with gastroparesis - a randomized, multicentre, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

Mitemcinal Fumarate: A Technical Guide to Preclinical Research Findings

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mechanism of Action: Motilin Receptor Agonism

Mitemcinal Fumarate exerts its prokinetic effects by selectively agonizing the motilin receptor, a G-protein coupled receptor (GPCR) found on smooth muscle cells and enteric neurons of the GI tract.[1][2] Activation of the motilin receptor is known to initiate the migrating motor complex (MMC), a series of coordinated contractions that move through the GI tract during the fasting state, effectively clearing the gut of residual food and secretions.[2][3]

Signaling Pathway

The motilin receptor is coupled to Gq and G13 proteins.[4] Upon agonist binding, such as with Mitemcinal, a signaling cascade is initiated, leading to smooth muscle contraction. This pathway involves:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.

-

Production of Inositol Trisphosphate (IP3) and Diacylglycerol (DAG): PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG.

-

Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).

-

Smooth Muscle Contraction: The increase in intracellular Ca2+ leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin light chains and smooth muscle contraction.

The signaling also involves a sustained contraction phase mediated by a RhoA-dependent pathway, leading to the inhibition of MLC phosphatase. Furthermore, there is evidence suggesting that motilin-induced contractions can be mediated via the release of acetylcholine from enteric neurons, indicating a neurocrine component to its action.

References

- 1. Signaling pathways mediating gastrointestinal smooth muscle contraction and MLC20 phosphorylation by motilin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. reprocell.com [reprocell.com]

- 3. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Mitemcinal Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitemcinal (GM-611) is a potent, orally active motilin receptor agonist derived from the macrolide antibiotic erythromycin.[1] It is a prokinetic agent developed for the potential treatment of gastrointestinal motility disorders such as gastroparesis and gastroesophageal reflux disease. Unlike its parent compound, erythromycin, mitemcinal has been specifically engineered to lack antibiotic properties, thereby reducing the risk of bacterial resistance. Mitemcinal Fumarate is the fumarate salt of mitemcinal, formulated to improve its stability and bioavailability.

This document provides a comprehensive overview of the probable synthesis and purification methods for this compound, based on the available scientific literature and patents concerning erythromycin derivatives and macrolide chemistry.

Chemical Properties of this compound

| Property | Value |

| Chemical Name | 8,9-didehydro-N-demethyl-9-deoxo-6,11-dideoxy-6,9-epoxy-N-isopropyl-12-O-methyl-11-oxoerythromycin fumarate (2:1) (salt) |

| Molecular Formula | 2C₄₀H₆₉NO₁₂・C₄H₄O₄ |

| Molecular Weight | 1628.03 g/mol |

| CAS Number | 154802-96-7 |

Proposed Synthesis Pathway

The synthesis of Mitemcinal likely starts from a readily available erythromycin A derivative. A plausible synthetic route involves a series of modifications to the erythromycin core to introduce the desired functional groups and structural features of Mitemcinal. The final step would be the formation of the fumarate salt.

References

Application Notes and Protocols for the HPLC Analysis of Mitemcinal Fumarate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, albeit proposed, methodology for the quantitative analysis of Mitemcinal Fumarate in bulk drug substance and pharmaceutical dosage forms using High-Performance Liquid Chromatography (HPLC). As no official HPLC method for this compound is publicly available, the following protocols are based on established analytical techniques for the structurally related macrolide antibiotic, erythromycin, and its derivatives.

Introduction

This compound is a motilin agonist derived from erythromycin, developed for its prokinetic properties without the antibiotic effects of its parent compound.[1] Accurate and precise analytical methods are crucial for the quality control of this compound, ensuring its identity, purity, and strength in pharmaceutical products. This document outlines a proposed Reverse-Phase HPLC (RP-HPLC) method suitable for the assay and determination of related substances of this compound.

Proposed Analytical Technique: RP-HPLC

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is proposed for the analysis of this compound. This technique is widely used for the analysis of macrolide antibiotics due to its specificity, sensitivity, and robustness.

Principle

The method involves the separation of Mitemcinal from its potential impurities and the fumaric acid counter-ion on a C18 stationary phase. The separation is achieved by the differential partitioning of the analytes between the non-polar stationary phase and a polar mobile phase. Detection is performed using a UV detector at a wavelength where Mitemcinal exhibits significant absorbance.

Experimental Protocols

Instrumentation and Chromatographic Conditions

The following table summarizes the proposed instrumentation and chromatographic conditions for the HPLC analysis of this compound.

| Parameter | Proposed Condition |

| HPLC System | Quaternary Gradient HPLC System with UV-Vis Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and 0.05M Potassium Phosphate Buffer (pH 7.0) |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 215 nm |

| Injection Volume | 20 µL |

| Run Time | 30 minutes |

Table 1: Proposed HPLC Instrumentation and Chromatographic Conditions

Mobile Phase Gradient Program

A gradient elution is proposed to ensure the effective separation of Mitemcinal from potential impurities with varying polarities.

| Time (minutes) | % Acetonitrile | % 0.05M Potassium Phosphate Buffer (pH 7.0) |

| 0 | 40 | 60 |

| 20 | 70 | 30 |

| 25 | 70 | 30 |

| 26 | 40 | 60 |

| 30 | 40 | 60 |

Table 2: Proposed Mobile Phase Gradient Program

Preparation of Solutions

3.3.1. 0.05M Potassium Phosphate Buffer (pH 7.0)

-

Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC grade water.

-

Adjust the pH to 7.0 with a suitable base (e.g., 1M potassium hydroxide).

-

Filter the buffer through a 0.45 µm membrane filter before use.

3.3.2. Mobile Phase Preparation

Prepare the mobile phase components (Acetonitrile and 0.05M Potassium Phosphate Buffer) and degas them separately using sonication or vacuum filtration before placing them in the HPLC solvent reservoirs.

3.3.3. Standard Solution Preparation (100 µg/mL)

-

Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with a mixture of Acetonitrile and water (50:50, v/v).

-

This stock solution has a concentration of 100 µg/mL.

3.3.4. Sample Solution Preparation (from Bulk Drug Substance)

-

Accurately weigh about 10 mg of this compound bulk drug substance into a 100 mL volumetric flask.

-

Dissolve in and dilute to volume with a mixture of Acetonitrile and water (50:50, v/v).

3.3.5. Sample Solution Preparation (from Pharmaceutical Dosage Form, e.g., Tablets)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Mitemcinal into a 100 mL volumetric flask.

-

Add about 70 mL of a mixture of Acetonitrile and water (50:50, v/v) and sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with the same solvent mixture.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Hypothetical Data)

The proposed method should be validated according to ICH guidelines. The following table presents hypothetical acceptance criteria for key validation parameters.

| Parameter | Acceptance Criteria |

| System Suitability | Tailing factor for Mitemcinal peak: ≤ 2.0Theoretical plates for Mitemcinal peak: ≥ 2000 |

| Specificity | No interference from blank, placebo, or known impurities at the retention time of Mitemcinal. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the working concentration. |

| Accuracy (% Recovery) | 98.0% - 102.0% for the assay of Mitemcinal. |

| Precision (% RSD) | Repeatability (n=6): ≤ 2.0%Intermediate Precision: ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |

| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). |

Table 3: Hypothetical Method Validation Parameters and Acceptance Criteria

Data Presentation

All quantitative data, including system suitability results, linearity, accuracy, and precision, should be summarized in clear and well-structured tables for easy comparison and interpretation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for this compound HPLC Analysis.

Disclaimer: The analytical method and protocols described in this document are proposed based on the analysis of structurally similar compounds. This method requires full development and validation in a qualified laboratory before its application in a regulated environment.

References

Application Notes and Protocols for In Vitro Assay of Mitemcinal Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitemcinal Fumarate is a potent, non-peptide agonist of the motilin receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in regulating gastrointestinal motility.[1][2] Activation of the motilin receptor initiates a signaling cascade that leads to smooth muscle contraction, primarily in the stomach and small intestine.[3][4][5] This makes this compound a promising therapeutic agent for disorders characterized by delayed gastric emptying, such as gastroparesis.

These application notes provide detailed protocols for three key in vitro assays to characterize the pharmacological activity of this compound and other motilin receptor agonists: a Motilin Receptor Binding Assay, a Calcium Mobilization Assay, and an Isolated Smooth Muscle Contraction Assay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the motilin receptor signaling pathway and the general workflow for the described in vitro assays.

Caption: Motilin Receptor Signaling Pathway.

References

- 1. scienceopen.com [scienceopen.com]

- 2. In vitro pharmacological characterization of mitemcinal (GM-611), the first acid-resistant non-peptide motilin receptor agonist, in smooth muscle of rabbit small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Motilin: towards a new understanding of the gastrointestinal neuropharmacology and therapeutic use of motilin receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Can small non-peptide motilin agonists force a breakthrough as gastroprokinetic drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reprocell.com [reprocell.com]

Application Notes and Protocols for Mitemcinal Fumarate Motilin Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitemcinal Fumarate (also known as GM-611) is a non-peptide, macrolide-derived motilin receptor agonist. The motilin receptor, a G-protein coupled receptor (GPCR), plays a crucial role in regulating gastrointestinal motility. Activation of this receptor initiates the migrating motor complex (MMC), which is responsible for the sweeping contractions of the stomach and small intestine during the fasting state. Consequently, motilin receptor agonists like Mitemcinal are of significant interest for the development of prokinetic agents to treat disorders such as gastroparesis and functional dyspepsia.

These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the affinity of this compound and other test compounds for the human motilin receptor. Additionally, a summary of the motilin receptor signaling pathway and comparative binding data for various motilin receptor agonists are presented.

Motilin Receptor Signaling Pathway

The motilin receptor is a Gq-coupled GPCR. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in cytosolic calcium is a key event in the signaling cascade that ultimately results in smooth muscle contraction.

Application Notes and Protocols for In Vivo Studies of Mitemcinal Fumarate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of Mitemcinal Fumarate, a potent motilin receptor agonist. The protocols outlined below are designed to assess the prokinetic efficacy of this compound in various animal models of gastrointestinal dysmotility.

Introduction

This compound is a novel, orally active, erythromycin-derived prokinetic agent that acts as a motilin receptor agonist.[1][2] Unlike its parent compound, erythromycin, Mitemcinal lacks antibiotic properties, making it a more suitable candidate for long-term treatment of gastrointestinal motility disorders.[2] Motilin is a key hormone that regulates inter-digestive migrating motor complexes (MMCs) and stimulates gastric emptying. By mimicking the action of motilin, this compound has been shown to accelerate gastric emptying and enhance gastrointestinal motility in both normal and gastroparetic models.[3][4]

These protocols are intended to guide researchers in designing and executing robust in vivo studies to further characterize the pharmacological profile of this compound and its therapeutic potential for conditions such as gastroparesis and constipation.

Mechanism of Action: Motilin Receptor Agonism

This compound exerts its prokinetic effects by binding to and activating the motilin receptor, which is expressed on smooth muscle cells and enteric neurons in the gastrointestinal tract. Activation of this G-protein coupled receptor initiates a signaling cascade that leads to increased contractility of the gastrointestinal smooth muscle, thereby accelerating transit.

Experimental Protocols

The following protocols describe methods to evaluate the effects of this compound on gastric emptying, intestinal transit, and colonic motility in rodent and larger animal models.